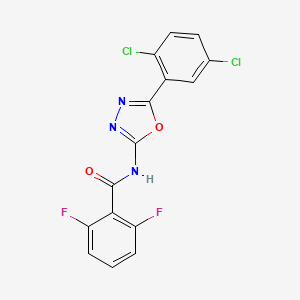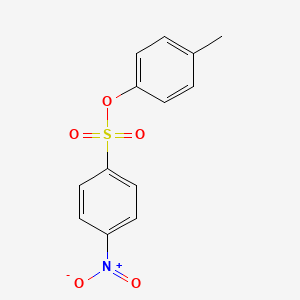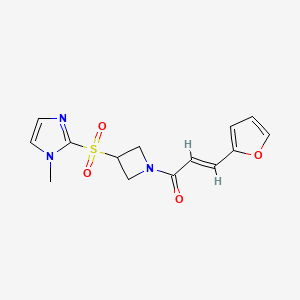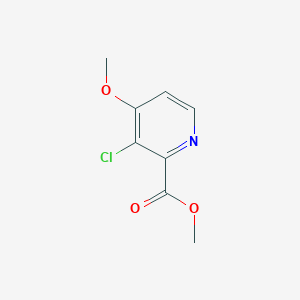
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide is not fully understood. It is believed to work by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has been shown to inhibit the activity of CAIX, leading to a decrease in pH and a reduction in tumor growth. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has also been shown to reduce pain and inflammation in animal models. It has been shown to have a low toxicity profile and is well tolerated in animal studies. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has been shown to have a half-life of approximately 1 hour in rats, making it suitable for further research.
Advantages and Limitations for Lab Experiments
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been shown to have a low toxicity profile and is well tolerated in animal studies. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has been shown to have a half-life of approximately 1 hour in rats, making it suitable for further research. However, there are also limitations to using 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be investigated further. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide may also have limited solubility in certain solvents, which may affect its bioavailability.
Future Directions
There are several future directions for research on 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide. One area of research is the development of more potent and selective inhibitors of CAIX. This may lead to the development of more effective treatments for cancer. Another area of research is the investigation of the off-target effects of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide. This may help to identify other potential therapeutic applications for 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide. Further research is also needed to investigate the pharmacokinetics and pharmacodynamics of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide in humans. This may help to determine the optimal dosage and administration schedule for 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide in clinical trials.
Synthesis Methods
The synthesis of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide involves the reaction of 4-aminobenzamide with N-cyclohexyl-N-methylsulfamide and 2-fluoroaniline in the presence of a catalyst. The reaction proceeds under mild conditions and yields a pure product that can be further purified by recrystallization. The synthesis method has been optimized to produce 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide in high yields and purity, making it suitable for further research.
Scientific Research Applications
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has been tested in various animal models and has shown promising results in reducing pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and neuropathic pain.
properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)20(24)22-19-10-6-5-9-18(19)21/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYTZOMVLFUHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2947452.png)
![ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2947454.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2947456.png)
![N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2947457.png)




![4-Methyl-6-pyrrolidin-1-yl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2947462.png)


![Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate](/img/structure/B2947467.png)
